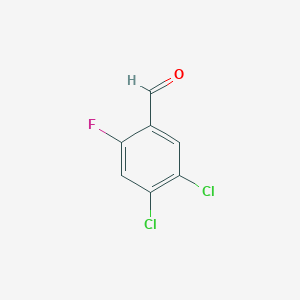
4,5-Dichlor-2-fluorbenzaldehyd
Übersicht
Beschreibung
4,5-Dichloro-2-fluorobenzaldehyde is an organic compound with the molecular formula C7H3Cl2FO It is a derivative of benzaldehyde, where the benzene ring is substituted with two chlorine atoms and one fluorine atom
Wissenschaftliche Forschungsanwendungen
4,5-Dichloro-2-fluorobenzaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
4,5-Dichloro-2-fluorobenzaldehyde is a derivative of fluorobenzaldehyde . Fluorobenzaldehydes are known to be used to make a variety of Schiff base compounds through a condensation reaction . These Schiff base compounds can act as ligands, binding to various metal ions . Therefore, the primary targets of 4,5-Dichloro-2-fluorobenzaldehyde could be these metal ions, which play crucial roles in various biological processes.
Mode of Action
The compound likely interacts with its targets through a nucleophilic aromatic substitution reaction . In this reaction, a nucleophile attacks an aromatic ring carbon, leading to the substitution of a halogen atom . This mechanism is common in aryl halides, a group to which 4,5-Dichloro-2-fluorobenzaldehyde belongs .
Biochemical Pathways
Schiff base compounds have been reported to exhibit antimicrobial properties , suggesting that they may interfere with microbial growth and survival pathways.
Result of Action
The molecular and cellular effects of 4,5-Dichloro-2-fluorobenzaldehyde’s action would depend on the specific Schiff base compounds formed and their interactions with metal ions. Some Schiff base compounds derived from fluorobenzaldehydes have shown antimicrobial properties , suggesting that 4,5-Dichloro-2-fluorobenzaldehyde could potentially have similar effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemical species could influence the action, efficacy, and stability of 4,5-Dichloro-2-fluorobenzaldehyde. For instance, the rate of nucleophilic aromatic substitution reactions can be influenced by the polarity of the solvent and the strength of the nucleophile .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-fluorobenzaldehyde typically involves halogenation and formylation reactions. One common method includes the halogen-exchange reaction where 4-chlorobenzaldehyde is treated with a fluorinating agent . Another approach involves the Grignard reaction, where 1,3-dichloro-2-fluoro-5-iodobenzene is used as a starting material. This compound undergoes a Grignard exchange reaction with isopropyl magnesium chloride, followed by formylation with N,N-dimethylformamide to yield 4,5-Dichloro-2-fluorobenzaldehyde .
Industrial Production Methods: Industrial production methods for 4,5-Dichloro-2-fluorobenzaldehyde are designed to be efficient and scalable. The process typically involves the use of commercially available raw materials and optimized reaction conditions to ensure high yield and purity. The Grignard reaction method mentioned above is particularly suitable for large-scale production due to its simplicity and stability .
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Dichloro-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.
Condensation Reactions: It can form Schiff bases through condensation reactions with amines, which are useful in synthesizing compounds with antimicrobial properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Strong nucleophiles such as amines or alkoxides are commonly used under mild conditions.
Condensation Reactions: Typically involve the use of primary amines and mild heating to facilitate the reaction.
Major Products:
Schiff Bases:
Substituted Benzaldehydes: Resulting from nucleophilic aromatic substitution reactions, these products are valuable intermediates in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
2,4-Difluorobenzaldehyde: Similar in structure but with two fluorine atoms instead of chlorine.
3,5-Difluorobenzaldehyde: Another fluorinated benzaldehyde with different substitution patterns.
4-Chloro-2-fluorobenzaldehyde: Contains one chlorine and one fluorine atom, making it less electron-withdrawing compared to 4,5-Dichloro-2-fluorobenzaldehyde.
Uniqueness: 4,5-Dichloro-2-fluorobenzaldehyde is unique due to the specific positioning of its substituents, which significantly influences its reactivity and the types of reactions it can undergo. The combination of chlorine and fluorine atoms provides a balance of electron-withdrawing effects, making it a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
4,5-dichloro-2-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEVLIPBDBFQBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-CHLORO-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROBENZAMIDE](/img/structure/B2427883.png)
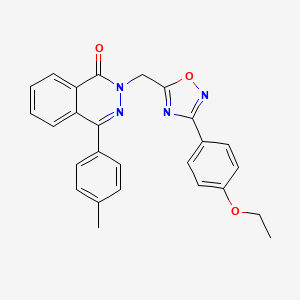
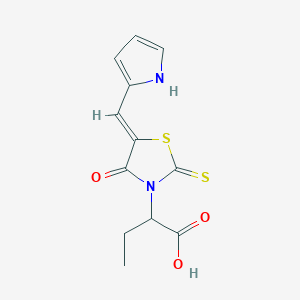
![2-[3-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-bis(propan-2-yl)acetamide](/img/structure/B2427887.png)
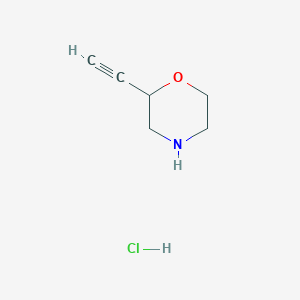
![N-(1-cyano-1-cyclopropylethyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide](/img/structure/B2427890.png)
![spiro[1H-pyrrolo[3,2-c]pyridine-3,4'-oxane]-2-one](/img/structure/B2427891.png)
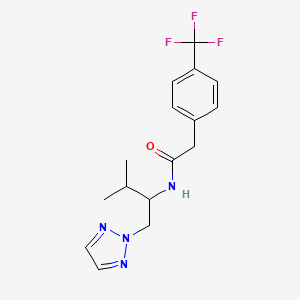
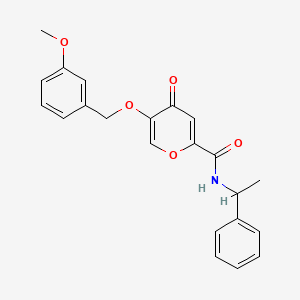
![Ethyl 2-amino-1h-benzo[d]imidazole-4-carboxylate](/img/structure/B2427900.png)
![2-Chloro-1-(1,1-dioxo-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]thiazin-4-yl)ethanone](/img/structure/B2427902.png)
![3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]benzoic acid](/img/structure/B2427904.png)
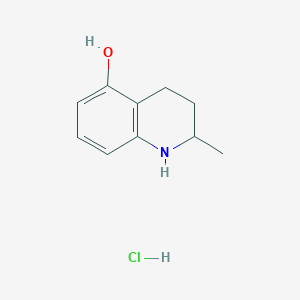
![8-(3,5-Dimethylpyrazolyl)-7-[(2-fluorophenyl)methyl]-3-methyl-1-(2-oxopropyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2427906.png)
